molecular formula C18H15ClN2O2S3 B6535242 N-[(2-chlorophenyl)methyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 1021253-78-0

N-[(2-chlorophenyl)methyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6535242
CAS No.: 1021253-78-0
M. Wt: 423.0 g/mol
InChI Key: QPJBEORAQLEWBL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN2O2S3 and its molecular weight is 423.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.9984189 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S3/c19-14-5-2-1-4-12(14)9-20-17(23)8-13-10-25-18(21-13)26-11-15(22)16-6-3-7-24-16/h1-7,10H,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJBEORAQLEWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a complex organic compound with potential biological applications. Its unique structural features, including a chlorophenyl group and thiazole moiety, suggest diverse interactions within biological systems. This article reviews the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The IUPAC name of the compound indicates a complex arrangement of functional groups that may influence its biological properties. The molecular formula is C17H16ClN3O2SC_{17}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 365.85 g/mol. The compound's structure is illustrated below:

\text{N 2 chlorophenyl methyl 2 2 2 oxo 2 thiophen 2 yl ethyl sulfanyl}-1,3-thiazol-4-yl)acetamide}

Anticancer Properties

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer activities. For instance, derivatives of thiazolidinones have shown cytotoxic effects against various cancer cell lines. A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinones, finding that certain derivatives effectively reduced cell viability in glioblastoma multiforme cells . The specific mechanisms often involve the induction of apoptosis and modulation of signaling pathways associated with tumor growth.

Enzyme Inhibition

Thiazole derivatives have been reported as inhibitors of key enzymes involved in cancer progression and metabolic disorders. For example, some thiazolidine derivatives act as inhibitors of tyrosyl-DNA phosphodiesterase I and neuraminidase . These interactions suggest potential therapeutic roles in managing cancers and viral infections.

Study 1: Antitumor Activity

A study published in Pharmaceutical Research explored the synthesis and biological evaluation of thiazolidinone derivatives, including those structurally related to our compound. The results highlighted several derivatives exhibiting potent antitumor activity against multiple cancer cell lines (e.g., MDA-MB-231, HCT116) through mechanisms involving apoptosis induction .

Study 2: Enzyme Inhibition Assays

In another study assessing enzyme inhibition, various thiazolidine derivatives were screened for their ability to inhibit α-amylase and urease. Several compounds demonstrated significant inhibitory effects compared to standard drugs, suggesting therapeutic potential for metabolic disorders .

Data Tables

Biological Activity Effectiveness Reference
Antitumor ActivityHigh (various cell lines)Da Silva et al.
Enzyme InhibitionSignificant (α-amylase, urease)Study on thiazolidines
Antimicrobial ActivityPotential (needs further study)General literature on thiazoles

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